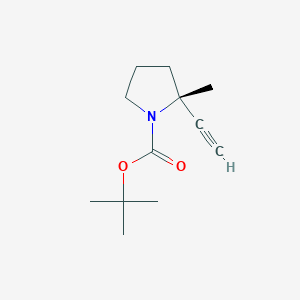![molecular formula C10H18ClNS B2808725 N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride CAS No. 1158585-38-6](/img/structure/B2808725.png)
N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 1048664-69-2 . It has a molecular weight of 220.79 .
Physical And Chemical Properties Analysis
“N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 220.79 . The compound is stored at temperatures between 28 C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have been designed and synthesized for potential medicinal applications. These derivatives were characterized using techniques such as 1H NMR, IR, and MS, emphasizing the importance of chemical synthesis in developing novel compounds (Z. Jing, 2010).
Antifungal Applications
- Compounds like butenafine hydrochloride, structurally similar to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have demonstrated excellent antifungal efficacy against dermatophytosis in animal models, indicating potential therapeutic applications for related compounds in treating fungal infections (T. Arika et al., 1990).
Neuroprotective Properties
- Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, structurally related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have been investigated for their neuroprotective properties, especially in models of ischemia-induced neurodegeneration, suggesting the potential use of such compounds in treating neurological disorders (L. Martin et al., 1994).
Potential in Facilitating Psychotherapy
- Studies have suggested that N-methyl derivatives of compounds like 1-(1,3-benzodioxol-5-yl)-2-butanamine could represent a new pharmacologic class called entactogens, potentially useful in psychotherapy. This indicates a new direction for therapeutic applications of related chemical structures (D. Nichols et al., 1986).
Ca(2+) Channel Blocker Applications
- Novel Ca(2+) channel blockers like LY042826, structurally similar to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have shown promising results in protecting against ischemia-induced brain injury, highlighting the potential of related compounds in treating cerebral ischemia (C. Hicks et al., 2000).
Pharmacological Activity of Benzothiophen Derivatives
- Studies on 2-(5-substituted 3-benzo[b]thienyl)ethylamines, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have contributed to understanding the pharmacological activity of benzothiophen derivatives, useful in drug development (N. Chapman et al., 1969).
Potential Adenosine Agonist
- Research on compounds like (R)-(3-chloro-2-thienyl)-2-butylamine, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, has led to the development of potent adenosine agonists with high affinity for the adenosine A1 receptor, illustrating the relevance in cardiovascular and neurological therapies (C. Fink et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-4-9(3)11-7-10-8(2)5-6-12-10;/h5-6,9,11H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUERUCBOUKRXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CS1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2808644.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808645.png)
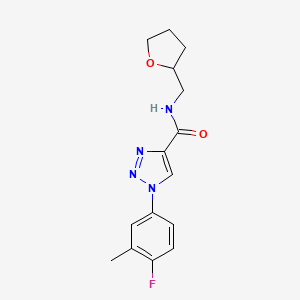
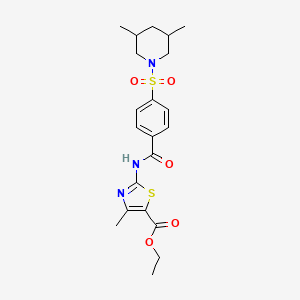
![(3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2808649.png)
![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)
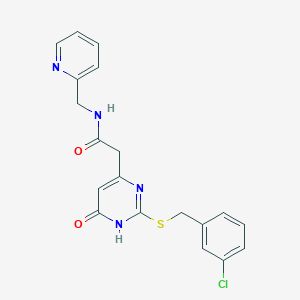
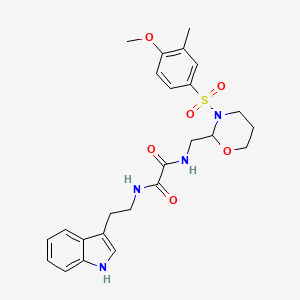
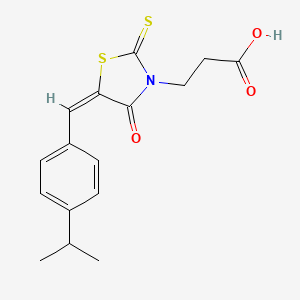
![ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate](/img/structure/B2808655.png)
![N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2808656.png)
![3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine](/img/structure/B2808657.png)
![[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2808659.png)
